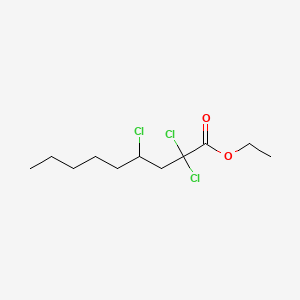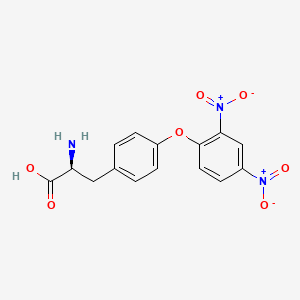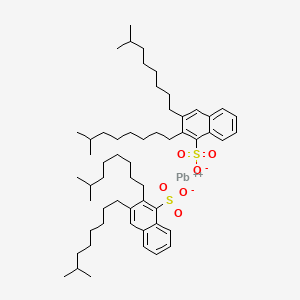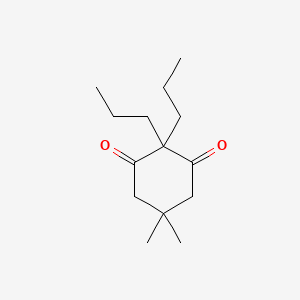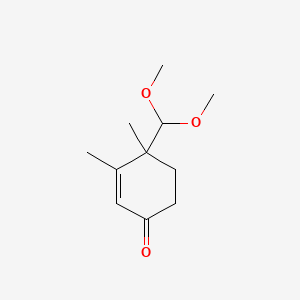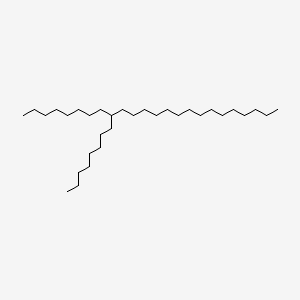
9-n-Octyltetracosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Octyltetracosane is a long-chain hydrocarbon with the molecular formula C32H66 . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is also known by its systematic name, Tetracosane, 9-octyl- . It has a molecular weight of 450.8664 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octyltetracosane typically involves the alkylation of tetracosane with octyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 9-Octyltetracosane can be achieved through catalytic hydrogenation of the corresponding alkenes or by the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts.
化学反应分析
Types of Reactions: 9-Octyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under strong oxidizing conditions.
Reduction: Although already saturated, it can be subjected to reductive conditions to remove any functional groups if present.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Depending on the extent, products can range from alcohols to carboxylic acids.
Reduction: Typically results in the removal of any functional groups, yielding a more saturated hydrocarbon.
Substitution: Halogenated alkanes such as 9-chlorotetracosane or 9-bromotetracosane.
科学研究应用
9-Octyltetracosane finds applications in various fields due to its unique properties:
Chemistry: Used as a standard in gas chromatography for the calibration of retention times.
Biology: Studied for its role in the composition of biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a lubricant and in the formulation of specialty waxes and coatings
作用机制
The mechanism of action of 9-Octyltetracosane is largely dependent on its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to interact with lipid environments, making it useful in applications involving hydrophobic interactions and membrane studies. It does not have specific molecular targets or pathways but exerts its effects through physical interactions with other hydrophobic molecules .
相似化合物的比较
Tetracosane: A straight-chain alkane with the formula C24H50.
Octacosane: Another long-chain alkane with the formula C28H58.
Hexatriacontane: A longer-chain alkane with the formula C36H74.
Comparison: 9-Octyltetracosane is unique due to the presence of an octyl group attached to the tetracosane backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its melting point, solubility, and interaction with other molecules, making it distinct in its applications .
属性
CAS 编号 |
55401-54-2 |
|---|---|
分子式 |
C32H66 |
分子量 |
450.9 g/mol |
IUPAC 名称 |
9-octyltetracosane |
InChI |
InChI=1S/C32H66/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-32(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h32H,4-31H2,1-3H3 |
InChI 键 |
VAVUILHRXZVBBR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)

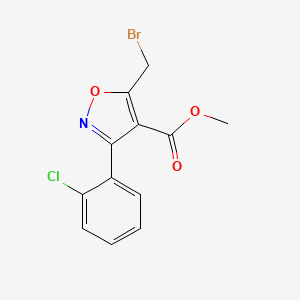


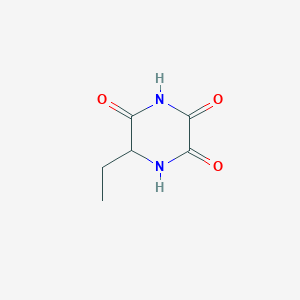
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
